3-(Bromomethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole
Overview
Description
3-(Bromomethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains both bromomethyl and trifluoromethyl functional groups. The presence of these groups imparts unique chemical properties to the compound, making it valuable in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethyl group is known to interact with carbon-centered radical intermediates . This interaction could potentially influence the compound’s mode of action.
Biochemical Pathways
The trifluoromethyl group is known to be involved in many recently tested catalytic trifluoromethylation reactions . These reactions could potentially be part of the biochemical pathways affected by this compound.
Pharmacokinetics
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals , which suggests that it could influence the compound’s pharmacokinetic properties.
Result of Action
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials , suggesting that it could have significant molecular and cellular effects.
Action Environment
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials , suggesting that environmental factors could potentially influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-(trifluoromethyl)-1,2,4-oxadiazole with bromomethylating agents. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce oxides .
Scientific Research Applications
3-(Bromomethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole
- 3-(Iodomethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole
- 3-(Methyl)-5-(trifluoromethyl)-1,2,4-oxadiazole
Uniqueness
3-(Bromomethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole is unique due to the presence of both bromomethyl and trifluoromethyl groups. The bromomethyl group provides a reactive site for nucleophilic substitution, while the trifluoromethyl group enhances the compound’s stability and lipophilicity. This combination of properties makes it particularly valuable in various scientific and industrial applications .
Properties
IUPAC Name |
3-(bromomethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrF3N2O/c5-1-2-9-3(11-10-2)4(6,7)8/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPVZXKCPVFONX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NOC(=N1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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